molecular formula C16H15N B14686494 [2-(2-Phenylethyl)phenyl]acetonitrile CAS No. 35388-32-0

[2-(2-Phenylethyl)phenyl]acetonitrile

Cat. No.: B14686494
CAS No.: 35388-32-0
M. Wt: 221.30 g/mol
InChI Key: YWFWVAQPEZVLNL-UHFFFAOYSA-N
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Description

[2-(2-Phenylethyl)phenyl]acetonitrile: is an organic compound characterized by the presence of a phenyl group attached to an acetonitrile moiety through a phenylethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenylethyl)phenyl]acetonitrile typically involves the reaction of 2-phenylethyl bromide with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the cyanide group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Phenylethyl)phenyl]acetonitrile can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides or esters.

Scientific Research Applications

Chemistry: [2-(2-Phenylethyl)phenyl]acetonitrile is used as a building block in organic synthesis for the preparation of various complex molecules

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, certain derivatives may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(2-Phenylethyl)phenyl]acetonitrile and its derivatives depends on their specific chemical structure and the target molecules they interact with. Generally, these compounds may exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific application and derivative being studied.

Comparison with Similar Compounds

    [2-Phenylethyl]acetonitrile: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.

    [2-(2-Phenylethyl)phenyl]acetate: Contains an ester group instead of a nitrile group, leading to different reactivity and applications.

    [2-(2-Phenylethyl)phenyl]amine:

Uniqueness: The presence of both phenylethyl and phenyl groups in [2-(2-Phenylethyl)phenyl]acetonitrile imparts unique chemical properties that distinguish it from similar compounds

Properties

CAS No.

35388-32-0

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-[2-(2-phenylethyl)phenyl]acetonitrile

InChI

InChI=1S/C16H15N/c17-13-12-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9H,10-12H2

InChI Key

YWFWVAQPEZVLNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2CC#N

Origin of Product

United States

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